3'-三氟甲基-邻甲苯胺

描述

3'-Trifluoromethyl-o-toluanilide is a compound that is likely to contain a trifluoromethyl group attached to an o-toluanilide framework. While the specific papers provided do not directly discuss 3'-Trifluoromethyl-o-toluanilide, they do provide insights into the chemistry of related trifluoromethyl compounds and anilines, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of compounds related to 3'-Trifluoromethyl-o-toluanilide can involve regioselective preparation techniques as described in the paper on the preparation of 3-alkoxy-4,5-difluoroanilines. This process uses sodium hydroxide and a crown ether in refluxing toluene, which could potentially be adapted for the synthesis of 3'-Trifluoromethyl-o-toluanilide by introducing a trifluoromethyl group in a similar regioselective fashion .

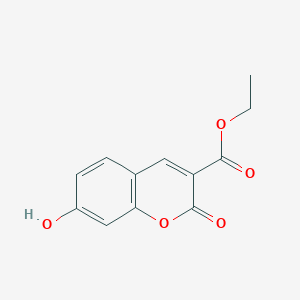

Molecular Structure Analysis

The molecular structure of 3'-Trifluoromethyl-o-toluanilide would be influenced by the presence of the trifluoromethyl group, which is known to be electron-withdrawing. This can affect the electronic structure and reactivity of the molecule. For instance, the study on the 3-(trifluoromethyl)indenyl cation shows how the trifluoromethyl group can influence the stability and reactivity of a molecule, suggesting that similar effects might be observed in 3'-Trifluoromethyl-o-toluanilide .

Chemical Reactions Analysis

The reactivity of trifluoromethylated compounds can be quite distinct due to the electron-withdrawing nature of the trifluoromethyl group. For example, the solvolysis of a trifluoromethyl-indenyl tosylate demonstrates complex reaction kinetics and isomerization behavior, which could be relevant when considering the chemical reactions of 3'-Trifluoromethyl-o-toluanilide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Trifluoromethyl-o-toluanilide can be speculated based on related compounds. For example, the study on 3,5-Difluoroaniline provides detailed insights into the spectroscopic analysis and molecular properties such as dipole moment, polarizability, and hyperpolarizability. These properties are crucial for understanding the behavior of fluorinated anilines and could be extrapolated to 3'-Trifluoromethyl-o-toluanilide .

科学研究应用

Organic Light-Emitting Diodes (OLEDs)

- Field : Applied Sciences

- Application : 3’-Trifluoromethyl-o-toluanilide is used in the synthesis of diaryl-substituted anthracene derivatives for blue organic light-emitting diodes .

- Method : The compounds synthesized possessed high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .

- Results : The electroluminescent (EL) emission maximum of the devices was exhibited at 488 nm and 512 nm. Among them, one of the devices displayed the highest device performances in terms of brightness (Lmax = 2153.5 cd·m−2), current efficiency (2.1 cd·A−1), and external quantum efficiency (0.8%) .

Redox Potentials

- Field : Physical Chemistry

- Application : 3’-Trifluoromethyl-o-toluanilide is used in the study of redox potentials of trifluoromethyl-containing compounds .

- Method : The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods .

- Results : The results of this study provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .

安全和危害

属性

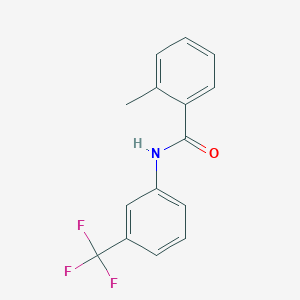

IUPAC Name |

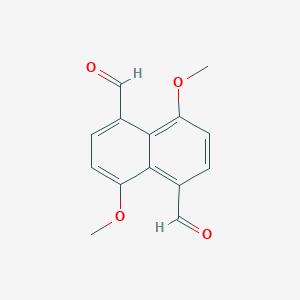

2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO/c1-10-5-2-3-8-13(10)14(20)19-12-7-4-6-11(9-12)15(16,17)18/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBKPVJBSIXIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173003 | |

| Record name | O-Tolu-m-toluidide, alpha',alpha',alpha'-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Trifluoromethyl-o-toluanilide | |

CAS RN |

1939-22-6 | |

| Record name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1939-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Tolu-m-toluidide, alpha',alpha',alpha'-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001939226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Tolu-m-toluidide, alpha',alpha',alpha'-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)